Meperidine-d4

Description

Role of Stable Isotope-Labeled Internal Standards in Quantitative Chemical Analysis

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based assays. scispace.comscioninstruments.com Their primary role is to correct for the variability inherent in the analytical process, including sample preparation (extraction, evaporation), chromatographic separation, and detection. scispace.comscioninstruments.com Because SIL-IS, such as Meperidine-d4, are chemically almost identical to the analyte of interest (the non-labeled compound), they exhibit very similar behavior during these steps. caymanchem.comacanthusresearch.com This mimicry allows for accurate quantification, as any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional change in the internal standard. scioninstruments.comnih.gov

The use of an internal standard is particularly critical in mass spectrometry (MS) because the ionization efficiency of a compound can be influenced by the sample matrix, a phenomenon known as the matrix effect. scioninstruments.com By co-eluting with the analyte, the SIL-IS experiences the same matrix effects, enabling reliable correction and improving the accuracy and precision of the quantitative results. scispace.comscioninstruments.com

Table 1: Key Characteristics of Ideal Stable Isotope-Labeled Internal Standards

| Characteristic | Description | Significance in Quantitative Analysis |

| Chemical Similarity | The labeled standard is chemically identical to the analyte, with the only difference being the isotopic composition. acanthusresearch.com | Ensures co-elution in chromatography and similar behavior during sample preparation and ionization. caymanchem.com |

| Mass Difference | A sufficient mass difference exists between the analyte and the internal standard to allow for their distinct detection by the mass spectrometer. acanthusresearch.com | Prevents spectral overlap and allows for independent and accurate measurement of both compounds. |

| Isotopic Purity | The internal standard should have a very low level of the non-labeled analyte. acanthusresearch.com | Minimizes the contribution of the internal standard to the analyte signal, which is crucial for accurate quantification at low concentrations. |

| Label Stability | The isotopic labels (e.g., deuterium) must be located in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.comsigmaaldrich.com | Guarantees that the mass difference between the standard and the analyte remains constant throughout the analytical procedure. sigmaaldrich.com |

Significance of Deuterated Analogues in Pharmaceutical and Forensic Science Research

The significance of deuterated analogues extends beyond their use as internal standards. In pharmaceutical sciences, the "deuterium switch" is a strategy where hydrogen atoms in an existing drug are replaced with deuterium (B1214612) to improve its metabolic profile. nih.gov This modification can slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect, potentially leading to a longer drug half-life, reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites. nih.govacs.orgtandfonline.com The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the clinical viability of this approach. nih.govwikipedia.org

In forensic science, deuterated compounds like this compound are indispensable for the accurate quantification of drugs and their metabolites in biological samples, which is critical for legal investigations. oup.comresearchgate.net The use of a deuterated internal standard is often recommended in forensic toxicology guidelines to ensure the reliability and defensibility of analytical results. oup.com However, the emergence of deuterated drugs as therapeutics presents a new challenge for forensic laboratories, as it necessitates the development of methods to distinguish between the therapeutic deuterated drug and the deuterated internal standard used for analysis. oup.combioscientia.de

Table 2: Applications of Deuterated Compounds in Research

| Field | Application of Deuterated Compounds | Examples |

| Quantitative Analysis | Internal standards for mass spectrometry. cerilliant.comfishersci.com | This compound for Meperidine quantification. nih.govthermofisher.com |

| Pharmaceutical Development | Improving pharmacokinetic and toxicological properties of drugs (the "deuterium switch"). nih.govtandfonline.com | Deutetrabenazine, Deucravacitinib. wikipedia.org |

| Metabolism Studies | Tracers to elucidate the metabolic pathways of drugs. wiseguyreports.com | Studying the metabolic fate of various drug candidates. wiseguyreports.com |

| Forensic Toxicology | Accurate quantification of controlled substances and their metabolites in postmortem and antemortem casework. oup.combertin-bioreagent.com | Analysis of opioids, benzodiazepines, and other drugs of abuse. maine.govnyc.gov |

Evolution of this compound Application in Analytical and Biomedical Investigations

The application of this compound has evolved in tandem with advancements in analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Initially, gas chromatography-mass spectrometry (GC-MS) was a common technique for the analysis of drugs like meperidine. capes.gov.brunodc.org With the widespread adoption of LC-MS/MS in clinical and forensic toxicology, the demand for high-purity, stable isotope-labeled internal standards like this compound has grown significantly. thermofisher.commaine.gov LC-MS/MS offers greater sensitivity and specificity, allowing for the detection of lower concentrations of meperidine and its metabolites, such as normeperidine, in complex matrices like blood, urine, and plasma. cerilliant.comoup.com

More recently, the utility of this compound has expanded to high-throughput screening methods, such as those using PaperSpray mass spectrometry, which enable rapid analysis with minimal sample preparation. thermofisher.com This evolution reflects a broader trend in analytical chemistry towards faster, more accurate, and more reliable methods for quantitative analysis, where this compound continues to be a vital component. The development of certified reference materials (CRMs) for this compound further underscores its importance in ensuring the quality and traceability of analytical measurements in regulated environments. caymanchem.comcaymanchem.com

Table 3: Timeline of Analytical Techniques Utilizing this compound

| Era | Dominant Analytical Technique | Key Features and Role of this compound |

| Late 20th Century | Gas Chromatography-Mass Spectrometry (GC-MS) | Required derivatization for some compounds; this compound used as an internal standard to correct for variability in injection and ionization. nyc.govunodc.org |

| Early 21st Century | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity without the need for derivatization; this compound became the preferred internal standard for accurate quantification in complex biological matrices. thermofisher.commaine.gov |

| Contemporary | High-Throughput Mass Spectrometry (e.g., PaperSpray-MS) | Rapid analysis with minimal sample preparation; this compound enables accurate and precise quantification in high-throughput clinical and forensic settings. thermofisher.com |

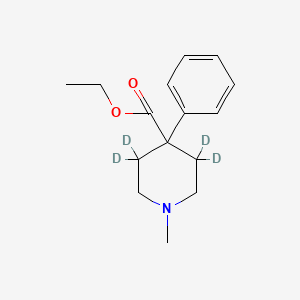

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADCESSVHJOZHK-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344912 | |

| Record name | Meperidine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-73-4 | |

| Record name | Meperidine-D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053484734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meperidine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53484-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPERIDINE-D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMD9EKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Meperidine and Its Metabolites Utilizing Meperidine D4

Chromatographic Separation Techniques

Effective chromatographic separation is fundamental to the accurate analysis of meperidine and its metabolites, ensuring they are resolved from potential interferences in complex biological matrices. The use of Meperidine-d4 as an internal standard requires chromatographic methods that can effectively separate it from the unlabeled analyte, although their retention times are typically very close.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like meperidine. The development of a reliable GC-MS method involves the careful optimization of several parameters to achieve efficient separation and sensitive detection.

Injector and Temperature Program:

The injector temperature is a critical parameter and is typically set between 250 °C and 280 °C to ensure the rapid and complete vaporization of meperidine and this compound without thermal degradation. A splitless injection mode is often employed for trace-level analysis to maximize the transfer of the analytes to the column.

The oven temperature program is designed to provide optimal separation of the target analytes from other matrix components. A typical temperature program for the analysis of opioids, including meperidine, might start at an initial temperature of around 150 °C, followed by a ramp of 15 °C per minute to a final temperature of 280 °C, which is then held for a few minutes to ensure the elution of all compounds of interest. wvu.edu

Carrier Gas and Column Selection:

Helium is the most commonly used carrier gas in GC-MS, typically at a constant flow rate of 1 mL/min. The choice of the capillary column is crucial for achieving good resolution. A common choice is a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Protocols

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred methods for the analysis of meperidine and its metabolites in biological fluids due to their high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

Mobile Phase and Gradient Elution:

Reversed-phase chromatography is commonly used, with a mobile phase consisting of a mixture of an aqueous component and an organic solvent, typically acetonitrile or methanol. The aqueous phase is often acidified with formic acid (e.g., 0.1%) to improve the ionization efficiency of the analytes in the mass spectrometer's ion source. A gradient elution program, where the proportion of the organic solvent is increased over time, is generally employed to achieve optimal separation of compounds with different polarities.

Column and Flow Rate:

Columns with C18 stationary phases are widely used for the separation of meperidine and its metabolites. The choice of column dimensions and particle size depends on the specific application, with shorter columns and smaller particle sizes being used for faster analyses. The flow rate is typically in the range of 0.2 to 0.5 mL/min.

A study detailing the analysis of 26 opioids utilized a Selectra® DA UHPLC column (50 x 2.1 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol. unitedchem.com

Ultra-High Performance Liquid Chromatography (UHPLC) Integration in Analytical Workflows

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster separations and higher resolution compared to conventional HPLC. The integration of UHPLC into analytical workflows for meperidine analysis offers several advantages:

Increased Throughput: The shorter analysis times enable a higher number of samples to be analyzed in a given period, which is particularly beneficial in high-throughput screening environments.

Improved Resolution: The higher efficiency of UHPLC columns leads to better separation of meperidine and its metabolites from endogenous interferences, resulting in more accurate quantification.

Enhanced Sensitivity: The sharper and narrower peaks produced by UHPLC can lead to increased signal-to-noise ratios and thus lower limits of detection.

The use of deuterated internal standards like this compound is particularly advantageous in UHPLC-MS/MS methods as it effectively compensates for any matrix effects, which can be more pronounced with the higher sensitivity of these systems. lcms.cz

Optimization of Stationary Phases for Resolution of Meperidine and Deuterated Analogues

While this compound is an excellent internal standard, its chromatographic separation from meperidine can be challenging due to their identical chemical structures, differing only in isotopic composition. However, slight differences in retention time can sometimes be observed. The choice of stationary phase can influence this separation.

For GC-MS, a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5) is a common choice that provides good general-purpose separation for a wide range of drugs, including opioids. wvu.edu For LC-MS, reversed-phase C18 columns are the most frequently used stationary phases. However, other stationary phases, such as phenyl-hexyl or biphenyl phases, can offer different selectivities and may provide better resolution of certain analytes or separation from specific matrix interferences. The optimization of the stationary phase, along with mobile phase composition and temperature, is key to achieving the desired chromatographic performance.

Mass Spectrometry Detection and Quantification Strategies

Mass spectrometry provides the high selectivity and sensitivity required for the accurate detection and quantification of meperidine and this compound.

Selected Ion Monitoring (SIM) Mode for Targeted Analysis

In GC-MS, selected ion monitoring (SIM) mode is often used for quantitative analysis. Instead of scanning a wide mass range, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte and the internal standard. This targeted approach significantly increases sensitivity by increasing the dwell time on the ions of interest.

For the confirmation of a compound's identity, it is a common practice to monitor three characteristic ions. nih.gov One ion is typically used for quantification (the quantifier), while the others serve as qualifiers to ensure the specificity of the analysis. The ratio of the qualifier ions to the quantifier ion should be consistent between the sample and a known standard.

While specific quantifier and qualifier ions for meperidine and this compound in SIM mode can vary slightly between laboratories and instrumentation, the selection is based on their mass spectra. For meperidine, characteristic fragment ions would be chosen. For this compound, the corresponding fragment ions would be shifted by 4 mass units.

Table 1: Example of Monitored Ions in GC-MS SIM Mode

| Compound | Ion Type | m/z |

| Meperidine | Quantifier | [Specific m/z for Meperidine] |

| Meperidine | Qualifier 1 | [Specific m/z for Meperidine] |

| Meperidine | Qualifier 2 | [Specific m/z for Meperidine] |

| This compound | Quantifier | [Specific m/z for this compound] |

| This compound | Qualifier 1 | [Specific m/z for this compound] |

| This compound | Qualifier 2 | [Specific m/z for this compound] |

(Note: Specific m/z values need to be determined from the mass spectrum of each compound under the specific GC-MS conditions.)

In LC-MS/MS, a similar targeted approach called Multiple Reaction Monitoring (MRM) is used. This involves the selection of a specific precursor ion for the analyte and internal standard, which is then fragmented, and a specific product ion is monitored. For this compound, a common MRM transition is the precursor ion m/z 252.2 fragmenting to the product ion m/z 224.1. unitedchem.com

Table 2: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 252.2 | 224.1 |

Multiple Reaction Monitoring (MRM) and Scheduled MRM Acquisition for Enhanced Specificity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique widely employed for the quantification of meperidine. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. This compound is used as an internal standard, with its own unique MRM transition, to ensure accurate quantification.

For the analysis of a large number of compounds in a single run, the Scheduled MRM™ algorithm is utilized. This approach intelligently monitors for specific MRM transitions only within a predefined retention time window for each analyte. This maximizes the dwell time for each transition and allows for the analysis of a comprehensive panel of compounds without compromising data quality.

Below is a table of typical MRM transitions for Meperidine and its internal standard this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Meperidine | 248.2 | 220.1 |

| This compound | 252.2 | 224.1 |

This data is illustrative and may vary based on the specific instrumentation and analytical conditions.

High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry in Research Quantification

High-Resolution Accurate Mass (HRAM) Orbitrap mass spectrometry offers a powerful alternative to triple quadrupole instruments for the quantification of meperidine in research settings. thermofisher.com Orbitrap technology provides high resolving power and mass accuracy, which allows for the confident identification and quantification of analytes even in complex matrices. thermofisher.com

Application of Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

The choice of ionization technique is critical for the successful analysis of meperidine and is dependent on the chromatographic method employed.

Electrospray Ionization (ESI): ESI is the most common ionization source used in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the analysis of meperidine in biological fluids. nih.gov ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) of the analyte and the this compound internal standard. This minimizes fragmentation in the source and provides a strong signal for the precursor ions used in MS/MS analysis. The high sensitivity and compatibility with a wide range of polar and non-polar compounds make ESI-LC-MS the method of choice for the routine quantification of meperidine. nih.gov

Electron Ionization (EI): EI is a classic, high-energy ionization technique typically coupled with gas chromatography-mass spectrometry (GC-MS). agilent.com While less common for routine quantitative analysis of meperidine due to the need for derivatization to improve volatility, EI-GC-MS can provide valuable structural information. The energetic nature of EI causes extensive fragmentation of the molecule, generating a characteristic mass spectrum that can be used for library matching and confident identification. springernature.com this compound is also suitable for use as an internal standard in GC-MS applications. cerilliant.com

Principles and Application of Ion Transition Monitoring and Ion Ratio Analysis

In quantitative MS/MS methods, the monitoring of at least two MRM transitions for each analyte is recommended for confident identification. The ratio of the signal intensities of these two transitions, known as the ion ratio, should be consistent between the sample and a known standard. Any significant deviation in the ion ratio may indicate the presence of an interfering substance.

Regulatory guidelines often specify the acceptable tolerance for ion ratio variability. Consistent monitoring of the ion ratios for both meperidine and the this compound internal standard is a critical quality control measure in bioanalytical methods. This practice ensures the integrity of the analytical data and reduces the risk of false-positive results. The stability of the ion ratio across a batch of samples provides confidence in the identity of the detected analyte.

Advanced Sample Preparation Protocols for Complex Biological Matrices

The accurate quantification of meperidine and its metabolites in biological matrices such as blood, plasma, and urine necessitates effective sample preparation to remove interfering substances.

Solid-Phase Extraction (SPE) Methodologies for this compound and Analytes

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological samples. unitedchem.com For meperidine and its metabolites, a common SPE procedure involves the use of a cation exchange sorbent. A general protocol is as follows:

Conditioning: The SPE cartridge is conditioned with methanol followed by an aqueous buffer to activate the sorbent.

Sample Loading: The biological sample, after addition of the this compound internal standard and pH adjustment, is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents to remove endogenous interferences. unitedchem.com

Elution: The analytes of interest, including meperidine and this compound, are eluted from the sorbent with a solvent, often containing a small amount of a basic modifier like ammonium hydroxide. unitedchem.com

Evaporation and Reconstitution: The eluate is then evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. unitedchem.com

This multi-step process effectively removes proteins, salts, and other matrix components, leading to a cleaner extract and improved analytical performance.

Protein Precipitation Techniques for Sample Decontamination

Protein precipitation is a simpler and faster alternative to SPE for the removal of proteins from plasma and serum samples. agilent.com The most common method involves the addition of a water-miscible organic solvent, such as acetonitrile, to the sample in a 3:1 or 4:1 ratio. agilent.comthermofisher.com

The addition of the organic solvent disrupts the hydration shell of the proteins, causing them to precipitate out of solution. agilent.com The sample is then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes and the this compound internal standard, can be directly injected into the LC-MS/MS system or further processed. thermofisher.com While protein precipitation is a rapid and cost-effective technique, it may not provide as clean a sample as SPE, and the potential for matrix effects should be carefully evaluated during method development. mdpi.com

Liquid-Liquid Extraction Procedures and Efficiency Assessment

Liquid-liquid extraction (LLE) is a widely employed technique for the isolation of meperidine and its metabolites from complex biological matrices like plasma and urine. The efficiency of LLE is contingent upon several factors, including the choice of solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. A common procedure for the extraction of meperidine and normeperidine from plasma involves an initial alkalization of the sample. This adjustment of pH is critical as it converts the analytes into their non-ionized, more organic-soluble forms, thereby facilitating their transfer into an immiscible organic solvent.

A typical LLE protocol for plasma samples begins with making the plasma alkaline. Following this, an organic solvent such as ethyl acetate is added, and the mixture is vortexed to ensure thorough mixing and to maximize the partitioning of the analytes from the aqueous plasma into the organic phase. Centrifugation is then employed to achieve a clean separation of the two liquid phases. The upper organic layer, now containing meperidine and normeperidine, is carefully transferred to a new tube. This organic extract is then evaporated to dryness, often under a gentle stream of nitrogen, to concentrate the analytes. The dried residue is subsequently reconstituted in a suitable solvent, typically the mobile phase used for the chromatographic analysis, before being injected into the analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system nih.gov.

The efficiency of the extraction process is a critical parameter and is assessed by determining the recovery of the analytes. In a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of meperidine and normeperidine in human plasma, which utilized deuterated analogues as internal standards, the absolute recovery and extraction efficiency were found to range from 81.0% to 111.0% and 81.0% to 105.0%, respectively researchgate.netnih.gov. The use of this compound as an internal standard is pivotal in accurately assessing and correcting for any variability in extraction efficiency between samples.

Enzymatic Hydrolysis and Chemical Derivatization Strategies for Metabolites

Meperidine is metabolized in the liver, in part through conjugation with glucuronic acid, to form meperidine glucuronide and normeperidine glucuronide. These conjugated metabolites are more water-soluble and are excreted in the urine. To accurately quantify the total concentration of meperidine and its metabolites, a hydrolysis step is often necessary to cleave the glucuronide moiety, converting the metabolites back to their parent forms.

Enzymatic Hydrolysis: This is the preferred method for cleaving glucuronide conjugates due to its specificity and mild reaction conditions, which minimize the degradation of the target analytes. The enzyme β-glucuronidase is commonly used for this purpose covachem.comsigmaaldrich.com. A typical procedure involves adjusting the pH of the urine sample to the optimal range for the specific β-glucuronidase enzyme being used, which is often around pH 5.0 to 6.8 sigmaaldrich.com. The enzyme is then added to the sample, and the mixture is incubated. The incubation time and temperature are critical parameters that need to be optimized; for example, incubation can be carried out for several hours (e.g., 3 hours) at an elevated temperature (e.g., 60°C) to ensure complete hydrolysis nih.gov. Following hydrolysis, the sample can proceed to an extraction step, such as LLE or solid-phase extraction (SPE), to isolate the now unconjugated analytes.

Chemical Derivatization: For analysis by GC-MS, it is often necessary to derivatize polar analytes like normeperidine, which contains a secondary amine group. Derivatization increases the volatility and thermal stability of the analyte, improving its chromatographic behavior and producing characteristic mass spectra. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.

A widely used silylating agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.govsigmaaldrich.com. The derivatization procedure typically involves evaporating the sample extract to dryness and then adding MSTFA, often with a catalyst like 1% trimethylchlorosilane (TMCS), and an appropriate solvent. The reaction mixture is then heated to facilitate the derivatization process. For instance, the extract can be derivatized with MSTFA under microwave irradiation for a short period (e.g., 100 seconds at 900 W) to rapidly form the TMS derivative of normeperidine uc.pt. After derivatization, the sample is ready for injection into the GC-MS system. The use of a deuterated internal standard like this compound throughout this process is crucial for accurate quantification, as it accounts for any variations in both the hydrolysis and derivatization steps.

Method Validation and Performance Characteristics in Analytical Research

The validation of an analytical method is essential to ensure its reliability for the intended application. For the quantitative analysis of meperidine and its metabolites using this compound as an internal standard, method validation encompasses the evaluation of several key performance characteristics.

Establishment of Linearity and Calibration Curve Parameters

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The ratio of the analyte peak area to the internal standard (this compound) peak area is plotted against the analyte concentration. The linearity is typically evaluated by the coefficient of determination (r²), which should be close to 1.0.

For the analysis of meperidine and normeperidine, various studies have established linear ranges suitable for clinical and forensic applications. For example, a GC-MS method for meperidine and normeperidine in plasma demonstrated linearity in the range of 25–1000 ng/mL for both analytes, with correlation coefficients greater than 0.990 nih.gov. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for pethidine (meperidine) and norpethidine in urine established a linear range of 9-1800 ng/mL for both compounds nih.gov. Another LC-MS/MS study in mouse plasma reported linearity from 8.24 to 8,440.00 ng/mL for pethidine and 6.15 to 6,300.00 ng/mL for norpethidine researchgate.net.

| Analyte | Matrix | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|---|

| Meperidine | Plasma | GC-MS | 25–1000 | >0.990 |

| Normeperidine | Plasma | GC-MS | 25–1000 | >0.990 |

| Meperidine (Pethidine) | Urine | UPLC-MS/MS | 9–1800 | Not Reported |

| Normeperidine | Urine | UPLC-MS/MS | 9–1800 | Not Reported |

| Meperidine (Pethidine) | Mouse Plasma | LC-MS/MS | 8.24–8440 | Not Reported |

| Normeperidine | Mouse Plasma | LC-MS/MS | 6.15–6300 | Not Reported |

Determination of Analytical Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of the analytical method.

For meperidine and normeperidine analysis, the LOQ is a critical parameter, especially in forensic cases or when monitoring for therapeutic compliance. A GC-MS method reported a lower limit of quantification (LLOQ) of 25 ng/mL for both meperidine and normeperidine in plasma nih.gov. An UPLC-MS/MS method for urine analysis established an LOQ of 9 ng/mL for both pethidine and norpethidine nih.gov. In another LC-MS/MS method for mouse plasma, the LLOQs were determined to be 8.24 ng/mL for pethidine and 6.15 ng/mL for norpethidine researchgate.net. A separate LC-MS/MS study in urine reported an LLOQ of 50 ng/mL for both meperidine and normeperidine oup.com.

| Analyte | Matrix | Analytical Method | LOD (ng/mL) | LOQ/LLOQ (ng/mL) |

|---|---|---|---|---|

| Meperidine | Plasma | GC-MS | Not Reported | 25 |

| Normeperidine | Plasma | GC-MS | Not Reported | 25 |

| Meperidine (Pethidine) | Urine | UPLC-MS/MS | Not Reported | 9 |

| Normeperidine | Urine | UPLC-MS/MS | Not Reported | 9 |

| Meperidine (Pethidine) | Mouse Plasma | LC-MS/MS | Not Reported | 8.24 |

| Normeperidine | Mouse Plasma | LC-MS/MS | Not Reported | 6.15 |

| Meperidine | Urine | LC-MS/MS | Not Reported | 50 |

| Normeperidine | Urine | LC-MS/MS | Not Reported | 50 |

Assessment of Precision: Intra-day and Inter-day Variability

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day, while inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days.

A validated GC-MS method for meperidine and normeperidine in plasma reported intra-day precision with RSDs between 2.0% and 12.0%, and inter-day precision with RSDs ranging from 6.0% to 15.0% nih.gov. An LC-MS/MS method for pethidine and norpethidine in mouse plasma demonstrated both intra- and inter-day precision to be less than 15% RSD researchgate.net.

| Analyte | Matrix | Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|---|---|

| Meperidine | Plasma | GC-MS | 2.0–12.0 | 6.0–15.0 |

| Normeperidine | Plasma | GC-MS | 2.0–12.0 | 6.0–15.0 |

| Meperidine (Pethidine) | Mouse Plasma | LC-MS/MS | <15 | <15 |

| Normeperidine | Mouse Plasma | LC-MS/MS | <15 | <15 |

Evaluation of Accuracy and Recovery Rates for Quantitative Analysis

Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often expressed as the percentage of recovery of a known amount of analyte added to a sample or as a percentage of the nominal concentration. Recovery refers to the extraction efficiency of an analytical process, determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of analyte.

For the GC-MS analysis of meperidine and normeperidine in plasma, the accuracy was reported to be within a ±10% interval in terms of relative error, and the absolute recovery ranged from 81.0% to 111.0% researchgate.netnih.gov. The LC-MS/MS analysis of pethidine and norpethidine in mouse plasma showed accuracy values within the interval of 94-103% researchgate.net.

| Analyte | Matrix | Analytical Method | Accuracy (% Recovery or % of Nominal) | Recovery (%) |

|---|---|---|---|---|

| Meperidine | Plasma | GC-MS | within ±10% RE | 81.0–111.0 |

| Normeperidine | Plasma | GC-MS | within ±10% RE | 81.0–111.0 |

| Meperidine (Pethidine) | Mouse Plasma | LC-MS/MS | 94–103 | Not Reported |

| Normeperidine | Mouse Plasma | LC-MS/MS | 94–103 | Not Reported |

Investigation of Matrix Effects and Ion Suppression/Enhancement Phenomena

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and reliability of results can be significantly affected by matrix effects. longdom.orgnih.gov The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, salts, lipids, and other endogenous compounds. longdom.org These components can interfere with the ionization process of the target analyte, leading to ion suppression or, less commonly, ion enhancement. longdom.orgnih.gov

Ion suppression is a phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal intensity. longdom.orgnih.gov Conversely, ion enhancement is an increase in signal intensity caused by other components in the matrix. longdom.org Both phenomena can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses. longdom.orgnih.gov

To counteract these issues, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely employed in the quantification of Meperidine. caymanchem.comtexilajournal.com this compound is an ideal internal standard because it shares very similar physicochemical properties with the unlabeled Meperidine, including its chromatographic retention time and extraction recovery. researchgate.net By adding a known amount of this compound to each sample, it experiences the same matrix effects as the target analyte. texilajournal.com The ratio of the analyte's response to the internal standard's response is used for quantification, which effectively compensates for variations in signal intensity caused by suppression or enhancement. texilajournal.comlcms.cz

The use of deuterated standards like this compound is a cornerstone of developing robust and accurate LC-MS/MS methods for forensic toxicology and clinical analysis. lcms.czagilent.comsigmaaldrich.com It allows for precise quantification even in complex biological matrices such as blood, urine, and oral fluid. texilajournal.comresearchgate.netunito.it However, it is crucial to note that while SIL-IS can compensate for many matrix-related measurement errors, they may not always account for all issues, such as non-uniform matrix effects across different samples or non-linear detector responses. bohrium.com Therefore, a thorough evaluation of matrix effects is a critical step during method development and validation. nih.govresearchgate.net

Table 1: Methods for Evaluating Matrix Effects

| Method | Description | Purpose |

| Post-Extraction Addition | The analyte is spiked into a blank matrix extract and the response is compared to that of the analyte in a pure solvent. | To quantify the absolute matrix effect by assessing the degree of ion suppression or enhancement. longdom.org |

| Infusion | A constant infusion of the analyte solution is introduced into the mass spectrometer post-column, while a blank matrix extract is injected into the LC system. | To identify at which retention times co-eluting matrix components cause ion suppression or enhancement. |

| Comparison of Calibration Curves | Calibration curves prepared in a pure solvent are compared to those prepared in the matrix. | A shift in the slope or intercept between the curves indicates the presence of matrix effects. longdom.org |

| Analysis of Multiple Matrix Lots | Samples are prepared using biological matrices from at least six different sources. | To assess the variability of matrix effects between different individuals or sources. nih.gov |

Stability Studies of this compound and Related Analytes in Stored Biological Specimens

The stability of analytes in biological samples is paramount for accurate and reproducible quantitative analysis, particularly in forensic toxicology where samples may be stored for extended periods before analysis. The stability of this compound, as a certified reference material, is guaranteed for at least two years when stored as a neat solid at -20°C. caymanchem.com This inherent stability is crucial for its function as a reliable internal standard.

Studies on the stability of Meperidine in various conditions provide insight into the expected behavior of both the analyte and its deuterated internal standard in biological specimens. Research has shown that Meperidine hydrochloride solutions are chemically stable, with concentrations remaining above 90% of the initial value after 28 days of storage in polypropylene syringes at both 4°C and 22°C. nih.gov Another study confirmed the physicochemical and microbiological stability of Meperidine hydrochloride for at least 21 days at room temperature when protected from light. researchgate.net However, accelerated stability tests at higher temperatures (60°C and 80°C) showed a decrease in pH and Meperidine content over 15 weeks, indicating that temperature is a critical factor in long-term storage. jfda-online.com

The collection and storage methods for biological specimens also impact analyte stability. The use of dried urine spots (DUS) has emerged as a convenient and economical approach for sample collection, transport, and storage. ucalgary.ca The successful development of LC-MS/MS methods for detecting opioids, including Meperidine, from DUS with high recovery rates (97% for Meperidine) suggests that this storage method effectively preserves the integrity of the analyte for subsequent analysis. ucalgary.ca

Table 2: Summary of Meperidine Stability Studies

| Analyte | Storage Conditions | Matrix/Solvent | Duration | Findings |

| This compound | -20°C | Neat Solid | ≥ 2 years | Stable as a reference material. caymanchem.com |

| Meperidine HCl | 4°C and 22°C (protected from light) | Dextrose 5% and Normal Saline in Polypropylene Syringes | 28 days | Concentration remained >90% of initial. nih.gov |

| Meperidine HCl | Room Temperature (protected from light) | Solution in Patient-Controlled Analgesia Devices | 21 days | Little loss (<5%) of Meperidine observed. researchgate.net |

| Meperidine HCl | 40°C, 60°C, 80°C | Aqueous solution in ampules | 15 weeks | Stable at 40°C; degradation observed at 60°C and significant degradation at 80°C. jfda-online.com |

| Meperidine | Not specified | Dried Urine Spots | Not specified | High recovery (97%) suggests good stability in this storage format. ucalgary.ca |

Pharmacokinetic and Metabolic Research Investigations Involving Meperidine D4

Elucidation of Meperidine Metabolic Pathways Utilizing Deuterated Internal Standards

Deuterated internal standards are invaluable for achieving precision and accuracy in analytical chemistry. dntb.gov.ua Meperidine-d4 is employed to trace and quantify meperidine and its metabolites in biological samples, helping to correct for variations during sample preparation and analysis. This ensures that the determination of a compound's concentration is robust and reliable.

Normeperidine Formation Mediated by Cytochrome P450 Enzymes (CYP3A4, CYP2B6)

The primary metabolic pathway for meperidine is N-demethylation to form normeperidine, a metabolite with a longer half-life and potential neurotoxicity. nih.gov This conversion is predominantly carried out in the liver by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. nih.govnih.govoup.com Research utilizing this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the accurate quantification of both meperidine and the formation of normeperidine. nih.gov By comparing the signal of the analyte to the known concentration of the deuterated standard, researchers can precisely measure the rate and extent of this metabolic conversion, elucidating the specific roles and contributions of CYP3A4 and CYP2B6 in meperidine metabolism. pharmgkb.org

Identification and Quantification of Other Meperidine Metabolites

Beyond N-demethylation, meperidine is also metabolized through hydrolysis to meperidinic acid. nih.govdrugbank.com Similarly, its primary metabolite, normeperidine, can be hydrolyzed to normeperidinic acid. nih.gov These acid metabolites can then undergo conjugation with glucuronic acid before being excreted in the urine. nih.govdrugbank.com The use of this compound is essential for the accurate identification and quantification of these additional metabolites. In complex biological matrices, this compound helps distinguish the drug and its various metabolic products from background interference, enabling a more complete picture of the metabolic pathways. researchgate.netnih.gov

Quantitative Pharmacokinetic Profiling of Meperidine and its Metabolites

This compound is fundamental to the quantitative analysis of meperidine's pharmacokinetics, which describes the drug's absorption, distribution, metabolism, and excretion (ADME).

Determination of Plasma and Tissue Concentration-Time Profiles

To understand how a drug behaves in the body over time, researchers generate concentration-time profiles from biological samples like plasma, oral fluid, and urine. researchgate.netresearchgate.net Analytical methods, such as LC-MS/MS, are used for this purpose, where this compound is added to samples as an internal standard. researchgate.netplos.org This allows for the precise measurement of meperidine and normeperidine concentrations at various time points after administration. The resulting data are plotted to create concentration-time curves, which are essential for determining key pharmacokinetic parameters.

Below is an interactive table representing hypothetical plasma concentration data for meperidine and normeperidine over time, illustrating the typical profile observed in pharmacokinetic studies.

| Time (hours) | Meperidine (ng/mL) | Normeperidine (ng/mL) |

| 0.25 | 750 | 50 |

| 0.5 | 600 | 100 |

| 1 | 450 | 150 |

| 2 | 300 | 200 |

| 4 | 150 | 220 |

| 8 | 50 | 200 |

| 12 | 20 | 180 |

| 24 | 5 | 120 |

Note: This table contains illustrative data and does not represent actual experimental results.

Analysis of Elimination Half-life and Systemic Clearance Using Deuterated Tracers

The data from concentration-time profiles are used to calculate critical pharmacokinetic parameters that define a drug's persistence and elimination from the body. This compound, acting as a tracer, ensures the accuracy of these calculations.

Elimination Half-life (t½): This is the time required for the concentration of the drug in the plasma to decrease by half. For meperidine, the half-life is relatively short, whereas its active metabolite, normeperidine, has a significantly longer half-life. nih.govnih.gov

Systemic Clearance (CL): This parameter describes the volume of blood cleared of the drug per unit of time and reflects the efficiency of drug elimination processes.

The following table summarizes typical pharmacokinetic parameters for meperidine and normeperidine derived from studies that would employ deuterated internal standards for quantification.

| Compound | Elimination Half-life (t½) | Systemic Clearance (CL/F) |

| Meperidine | 2 to 8 hours nih.govnih.gov | 105.7 ± 15.6 L/h nih.govfigshare.com |

| Normeperidine | 15 to 30 hours nih.gov | 11.2 ± 3.1 L/h nih.govfigshare.com |

Data compiled from multiple sources and may vary based on patient populations and study design.

Characterization of Volume of Distribution for Meperidine and Metabolites

The volume of distribution (Vd) is a critical pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues. For meperidine and its primary active metabolite, normeperidine, understanding their distribution is crucial for comprehending their pharmacological and toxicological profiles. While direct studies focusing on the volume of distribution of this compound are not extensively documented in publicly available literature, its principal role in these investigations is as a stable isotope-labeled internal standard for the accurate quantification of meperidine and its metabolites in biological matrices.

The use of a deuterated standard like this compound is fundamental in liquid chromatography-mass spectrometry (LC-MS/MS) assays, which are the gold standard for pharmacokinetic analysis. By adding a known amount of this compound to a biological sample, researchers can correct for any loss of the analyte during sample preparation and analysis. This ensures that the measured concentrations of meperidine and normeperidine are highly accurate and precise, which is essential for the reliable calculation of pharmacokinetic parameters, including the volume of distribution.

In a study investigating the pharmacokinetics of meperidine in horses, d4-meperidine and d4-normeperidine were utilized as internal standards for the LC-MS/MS quantification of meperidine and normeperidine in plasma samples researchgate.net. This methodology allowed for the precise determination of key pharmacokinetic parameters.

Research in human subjects has established the volume of distribution for meperidine. Following intravenous administration in healthy individuals, the steady-state volume of distribution for meperidine has been reported to be approximately 269 liters. nih.gov Studies in surgical patients have reported an apparent volume of distribution of 3.74 L/kg. nih.gov The lipid-soluble nature of meperidine allows it to cross the placenta. nih.gov

The accumulation of normeperidine, particularly in patients with renal impairment, suggests a different distribution profile compared to the parent drug. nih.gov While specific Vd values for normeperidine are less frequently reported, its prolonged half-life points to significant tissue distribution.

Interactive Table: Pharmacokinetic Parameters of Meperidine and Normeperidine

Forensic Toxicology and Clinical Research Applications of Meperidine D4

Research into Drug Source Differentiation and Abuse Pattern Identification

In the realms of forensic toxicology and clinical research, the application of deuterated compounds like Meperidine-d4 extends beyond simple quantification. It plays an integral role in advanced analytical methodologies aimed at differentiating the manufacturing sources of illicit drugs and identifying patterns of abuse. These research areas are critical for law enforcement, public health surveillance, and clinical monitoring.

Drug Source Differentiation

The chemical fingerprint of a seized drug sample can provide intelligence on its synthetic origin, linking different seizures to a common manufacturing batch or trafficking network. This process, known as chemical attribution or impurity profiling, relies on the principle that different synthesis methods or precursor chemicals will result in a unique profile of byproducts, unreacted starting materials, and impurities in the final product. llnl.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used for this purpose. It measures the relative abundances of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. utah.edu These isotopic signatures can be traced back to the geographical region of the raw materials or the specific chemical processes used in production. utah.eduwikipedia.org While this has been more extensively applied to drugs like cocaine and heroin, the principles are applicable to synthetic drugs like meperidine. llnl.govutah.edu The analysis of organic impurities via techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) complements IRMS by identifying route-specific chemical markers. researchgate.netnih.gov

In this context, this compound serves as a crucial internal standard for the LC-MS/MS analyses that precisely quantify these trace-level impurities. nih.govmdpi.com Accurate quantification is essential for creating a reliable chemical profile of the seized drug. By comparing the impurity profiles of different seizures, forensic chemists can establish links between them, helping to map out distribution networks and identify clandestine laboratories.

Table 1: Illustrative Impurity Profile for Meperidine Source Differentiation This table is a conceptual illustration of how different synthetic routes for meperidine could result in unique chemical fingerprints.

| Potential Impurity/Byproduct | Hypothetical Synthesis Route A | Hypothetical Synthesis Route B | Significance in Source Differentiation |

|---|---|---|---|

| Unreacted Precursor X | Present (Low Levels) | Absent | Indicates incomplete reaction; specific to Route A. |

| Byproduct Y | Present | Present (High Levels) | Ratio of Byproduct Y to Meperidine may distinguish routes. |

| Solvent Residue Z | Absent | Present | Suggests the specific solvent used for purification in Route B. |

| N-demethylated Impurity | Present | Absent | A characteristic marker associated with the conditions of Route A. |

Abuse Pattern Identification

This compound is instrumental in two key research areas for identifying and monitoring drug abuse patterns: wastewater-based epidemiology and the analysis of metabolic ratios in clinical and forensic samples.

Wastewater-Based Epidemiology (WBE)

WBE is a method used to estimate the collective consumption of drugs within a community by measuring the concentrations of drugs and their metabolites in wastewater. pnas.org This approach provides objective, near-real-time data on population-level drug use trends, which can complement survey-based data and inform public health interventions. acs.org

The analysis of trace levels of drug biomarkers in highly complex wastewater matrices requires extremely sensitive and accurate analytical methods, primarily LC-MS/MS. nih.gov Isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards (ILIS) like this compound, is considered the gold standard for this application. nih.gov The ILIS is added to the sample at the beginning of the analytical process and behaves almost identically to the non-labeled target analyte, compensating for any loss during sample preparation or variations in instrument response due to matrix effects. nih.gov This ensures high accuracy and precision in the final measurement of the drug metabolite's concentration. By monitoring the levels of meperidine's primary metabolite, normeperidine, in wastewater over time, researchers can track trends in its abuse. nih.gov

Table 2: Example Data from Wastewater Analysis for Opioid Consumption This table presents representative data illustrating the concentrations of various opioid metabolites that can be detected in municipal wastewater, providing insights into community consumption patterns.

| Analyte (Metabolite) | Average Concentration in Wastewater (ng/L) - City A nih.gov | Average Concentration in Wastewater (ng/L) - City B nih.gov | Relevance to Abuse Pattern Identification |

|---|---|---|---|

| Noroxycodone (Oxycodone metabolite) | 73 ± 5 | 105 ± 7 | Tracks consumption of prescribed and illicit Oxycodone. |

| Norfentanyl (Fentanyl metabolite) | 30 ± 2 | 48 ± 2 | Monitors use of the highly potent synthetic opioid Fentanyl. |

| 6-acetylmorphine (Heroin-specific metabolite) | 43 ± 15 | 21 ± 3 | Specific biomarker for heroin abuse. |

| Morphine-3-glucuronide (Morphine metabolite) | 7.0 ± 2.5 | 7.6 ± 1.8 | Indicates use of morphine, codeine, or heroin. |

Clinical and Forensic Metabolite Analysis

In a clinical or forensic setting, analyzing the metabolic profile of a drug in an individual's biological sample (e.g., urine or plasma) can help differentiate between therapeutic use and abuse, or monitor patient adherence to prescriptions. oup.comoup.com After administration, meperidine is metabolized in the liver primarily to normeperidine. The ratio of the metabolite to the parent drug can provide clues about the dosage and frequency of use.

LC-MS/MS methods, which rely on deuterated internal standards like this compound for accurate quantification, are used to measure the concentrations of both meperidine and normeperidine. oup.com Research has established typical metabolic patterns in patients prescribed meperidine. For instance, a retrospective study of urine samples found that in over 94% of positive cases, both meperidine and normeperidine were detectable. oup.comoup.com The ratio of normeperidine to meperidine can be particularly informative.

Table 3: Metabolic Patterns of Meperidine in Urine for Adherence and Abuse Assessment This table is based on findings from a study on meperidine metabolic patterns in urine specimens, illustrating how metabolite ratios can be interpreted. oup.com

| Finding in Urine Sample | Percentage of Positive Samples oup.com | Potential Interpretation |

|---|---|---|

| Meperidine and Normeperidine detected | 94.9% | Consistent with recent use. |

| Normeperidine detected alone | 4.3% | Suggests use was not immediate; may indicate chronic use where the parent drug has been cleared. |

| Meperidine detected alone | 0.7% | May indicate very recent use, before significant metabolism has occurred. |

| Ratio of Normeperidine/Meperidine > 2.0 | ~10% | Could suggest high dosage or potential chronic use, leading to accumulation of the long-half-life metabolite. |

Synthesis and Characterization of Meperidine D4 As a Certified Research Standard

Methodologies for Deuterated Compound Synthesis for Analytical Applications

The synthesis of deuterated compounds for use as analytical standards involves specialized chemical strategies to incorporate deuterium (B1214612) atoms at specific, stable positions within the molecule. This isotopic labeling is crucial for creating internal standards that are chemically identical to the analyte but have a different mass, allowing for precise quantification in mass spectrometry-based methods. nih.gov

Specific Deuteration Strategies for Meperidine Analogs for Isotopic Labeling

The development of deuterated meperidine analogs like Meperidine-d4 (1-methyl-4-phenyl-4-piperidine-d4-carboxylic acid, ethyl ester) focuses on introducing deuterium atoms into chemically stable positions of the piperidine (B6355638) ring. caymanchem.comd-nb.info This strategic placement ensures that the isotopic label is not lost during sample preparation or analysis. nih.gov The piperidine ring is a common feature in many pharmaceuticals, and methods for its selective deuteration are of significant interest. d-nb.info Synthetic approaches may involve the reduction of a pyridine (B92270) precursor using a deuterium source or the use of deuterated building blocks during the ring's assembly. d-nb.info The goal is to achieve a high level of deuterium incorporation with minimal isotopic impurities. d-nb.info

For this compound, the deuterium atoms are typically located on the piperidine ring, as indicated by its chemical name. caymanchem.com This specific labeling provides a distinct mass shift from the parent compound, meperidine, without significantly altering its chemical properties, which is ideal for an internal standard. nih.gov

Quality Control and Certification of Reference Materials

The reliability of analytical results heavily depends on the quality of the reference materials used. bioscience.co.uk For compounds like this compound, which are used in forensic and clinical toxicology, stringent quality control and certification are paramount. sigmaaldrich.comsigmaaldrich.com

Adherence to International Standards (ISO/IEC 17025 and ISO 17034) for Certified Reference Materials

Manufacturers of certified reference materials (CRMs) for controlled substances, including deuterated opioid standards, operate under the accreditation of international standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). bioscience.co.uksigmaaldrich.comsigmaaldrich.comcerilliant.com These accreditations ensure that the production and testing of CRMs like this compound are conducted with the highest level of quality and competence. bioscience.co.uk

ISO 17034 specifically outlines the requirements for the production of CRMs, including planning, production, characterization, assignment of property values, and the associated uncertainty. bioscience.co.ukeuropa.eu Adherence to these standards guarantees that the certified values for properties like purity and concentration are accurate and traceable. bioscience.co.uksigmaaldrich.com A comprehensive Certificate of Analysis (CoA) accompanies the CRM, providing detailed information on its characterization and certified values, which is essential for laboratory audits and regulatory compliance. sigmaaldrich.comeleapsoftware.com

Advanced Purity Assessment and Isotopic Enrichment Verification for Analytical Standards

The certification of this compound involves a thorough assessment of its chemical purity and isotopic enrichment. High-performance liquid chromatography (HPLC) is a common technique used to determine chemical purity. lgcstandards.com For instance, a certificate of analysis for a batch of this compound hydrochloride indicated a purity of 99.9356% ± 0.0056%, calculated from multiple HPLC analyses. lgcstandards.com

Verification of isotopic enrichment is critical for deuterated standards. rsc.org This process confirms the degree and location of deuterium labeling. Mass spectrometry is a primary tool for this verification. lgcstandards.comrsc.org For a specific lot of this compound, liquid chromatography-mass spectrometry (LC-MS) analysis showed the isotopic distribution, confirming the prevalence of the d4 species. lgcstandards.com For example, the distribution might be reported as D1/D4: 0.0%, D2/D4: 0.1%, and D3/D4: 2.6%. lgcstandards.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to confirm the structural integrity and the specific positions of the deuterium labels. rsc.orgrivm.nl Isotopic enrichment is defined as the mole fraction of the isotope expressed as a percentage. isotope.com

Table 1: Example Purity and Isotopic Distribution of this compound.HCl

| Parameter | Specification | Result |

|---|---|---|

| Purity (HPLC) | > 98.5 % | 99.9356 ± 0.0056 % |

| Isotopic Distribution (D3/D4) | Not specified | 2.6 % |

Data sourced from a sample Certificate of Analysis. lgcstandards.com

Research on Stability and Optimized Storage Conditions for Certified Reference Materials

Maintaining the stability of certified reference materials is crucial for ensuring their accuracy over time. youtube.com Research into the stability of CRMs like this compound informs the recommended storage conditions to prevent degradation. eleapsoftware.com

Stability studies are conducted to assess how the properties of the CRM change over time under various environmental conditions, such as temperature and light. researchgate.netresearchgate.net These studies are essential for establishing a retest date or expiration date for the material. lgcstandards.com For this compound hydrochloride, a typical retest period might be several years when stored under recommended conditions. lgcstandards.com

Optimized storage conditions are determined based on these stability studies. For many reference materials, including deuterated opioid standards, storage at low temperatures (e.g., -20°C or 2-8°C) in a dark location is recommended to maximize stability. sigmaaldrich.comlgcstandards.cominorganicventures.com The material is often supplied in flame-sealed ampoules under an inert gas like argon to ensure long-term shelf life. sigmaaldrich.com Once opened, the integrity of the standard is subject to handling and storage conditions within the laboratory. youtube.com While short-term exposure to higher temperatures may not negatively affect long-term stability, it is crucial to follow the storage instructions provided on the certificate of analysis. youtube.com

Table 2: General Storage Recommendations for this compound CRM

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | 2 - 8°C or -20°C | Minimizes degradation and transpiration. sigmaaldrich.comlgcstandards.cominorganicventures.com |

| Light | Store in a dark location | Prevents light-induced degradation. lgcstandards.com |

Q & A

Q. How should conflicting data on this compound extraction recovery rates be analyzed and reported?

- Guidance: Use Bland-Altman plots to assess agreement between methods. Report %RSD, confidence intervals, and effect sizes. Discuss potential sources of variability (e.g., matrix composition, pipetting accuracy) in the "Limitations" section .

Data Presentation and Reproducibility

Q. What are the minimum data requirements for publishing this compound analytical methods in peer-reviewed journals?

- Guidance: Include calibration curve linearity (R² >0.99), limit of detection/quantification (LOD/LOQ), precision (intra-day RSD <15%), and extraction recovery rates. Provide raw data in supplementary materials, formatted as .csv or .xlsx for transparency .

Q. How can researchers ensure their this compound studies are reproducible across laboratories?

- Guidance: Publish detailed SOPs for sample preparation, instrument parameters, and data analysis pipelines. Use open-source software (e.g., R or Python) for statistical workflows and share code repositories (e.g., GitHub) .

Ethical and Literature Considerations

Q. What ethical considerations arise when using this compound in animal studies?

Q. How can researchers identify gaps in existing literature on this compound applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.